ETHYL 2-[2-(4-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
Ethyl 2-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that features a quinoline and thiophene moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and thiophene rings in its structure suggests that it may exhibit unique biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl esters, methoxyphenyl derivatives, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides and thiophene sulfoxides.
Reduction: Reduction reactions can yield dihydroquinoline and tetrahydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline and thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
Ethyl 2-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the thiophene ring may interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like ciprofloxacin and chloroquine share the quinoline core and exhibit antimicrobial and antimalarial activities.
Thiophene Derivatives: Thiophene-based drugs such as tioconazole and dorzolamide are known for their antifungal and anti-glaucoma properties.
Uniqueness
Ethyl 2-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to the combination of quinoline and thiophene rings in its structure, which may confer a broader spectrum of biological activities and chemical reactivity compared to compounds containing only one of these moieties .
Properties
Molecular Formula |
C29H28N2O4S |
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Molecular Weight |
500.6 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-methoxyphenyl)quinoline-4-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C29H28N2O4S/c1-3-35-29(33)26-21-10-5-4-6-12-25(21)36-28(26)31-27(32)22-17-24(18-13-15-19(34-2)16-14-18)30-23-11-8-7-9-20(22)23/h7-9,11,13-17H,3-6,10,12H2,1-2H3,(H,31,32) |
InChI Key |
BMUKPBNSLDVVFQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)OC |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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